Miliacin

Catalog No.
S575019
CAS No.
5945-45-9
M.F
C31H54O
M. Wt
442.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miliacin

CAS Number

5945-45-9

Product Name

Miliacin

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene

Molecular Formula

C31H54O

Molecular Weight

442.8 g/mol

InChI

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1

InChI Key

DJAQOVIJPZOTCG-LWFXAFMDSA-N

SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

Synonyms

3 beta-methoxyolean-18-ene, miliacin

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C

Archaeobotanical Investigations

Specific Scientific Field:

    Archaeobotany: The study of plant remains from archaeological sites.

Summary:
Experimental Procedures:
Results:

Lake Sediment Analysis

Specific Scientific Field:

    Biogeochemistry: The study of chemical processes in the environment, including interactions between living organisms and their surroundings.

Summary:

Culinary Use in Early Medieval Period

Specific Scientific Field:

    Archaeology: The study of human history through material remains.

Summary:

Miliacin is a natural triterpenoid primarily derived from millet seeds, classified within the broader category of organic compounds known as triterpenoids. Its chemical structure is characterized by the formula C31H52OC_{31}H_{52}O and a complex arrangement of carbon atoms, specifically detailed as (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene . Miliacin exhibits various biological activities that contribute to its potential therapeutic applications. Notably, it has been shown to weaken the severity of infections such as salmonellosis and stimulate keratinocyte metabolism and proliferation .

The proposed mechanism of action for miliacin's hair growth promoting effects involves stimulating the proliferation of keratinocytes and potentially influencing the hair growth cycle []. Miliacin might interact with specific cellular pathways involved in hair follicle development and function. Further research is needed to elucidate the exact mechanisms.

One study suggests that miliacin encapsulated with polar lipids (MePL) might improve its bioavailability and effectiveness in stimulating cell proliferation in the hair bulb []. This indicates that the delivery method of miliacin might influence its action.

Typical of triterpenoids. It can participate in oxidation-reduction reactions due to its hydroxyl groups and can also engage in esterification processes. The presence of methoxy groups in its structure allows for further derivatization reactions. Specific studies have highlighted its role in modulating oxidative stress in biological systems; for instance, it has been noted to attenuate lipid peroxidation induced by methotrexate in liver tissues .

Miliacin exhibits significant biological activities that include:

  • Anti-inflammatory effects: It has been shown to reduce inflammation markers and cytokine production during infections .
  • Protective effects against apoptosis: Miliacin protects splenocytes from dexamethasone-induced apoptosis by decreasing DNA fragmentation .
  • Stimulation of immune response: It enhances the production of cytokines like interleukin-10 and interferon-gamma while limiting pro-inflammatory cytokines .
  • Keratinocyte proliferation: Miliacin promotes the renewal of keratinocytes, which may have implications for skin health .

Miliacin can be extracted from millet oil using various methods. One notable approach is liquefied isobutane extraction, which efficiently isolates miliacin while preserving its structural integrity . Other methods may include solvent extraction or chromatographic techniques that separate triterpenoids based on their chemical properties.

The applications of miliacin are diverse and include:

  • Pharmaceuticals: Due to its anti-inflammatory and protective properties against oxidative stress, miliacin is being investigated for potential therapeutic uses in treating inflammatory diseases and infections .
  • Cosmetics: Its ability to stimulate keratinocyte metabolism makes it a candidate for skincare products aimed at promoting skin health and regeneration .
  • Animal husbandry: Miliacin has been utilized as a growth stimulant in livestock due to its non-toxic nature and effectiveness in improving weight gain and feed digestibility .

Research indicates that miliacin interacts with various biological pathways. For instance:

  • It modulates the immune response by influencing cytokine production.
  • Miliacin's protective effects against oxidative stress suggest interactions with redox signaling pathways in cells exposed to toxins like methotrexate .
  • Its ability to affect apoptosis pathways indicates potential interactions with cellular signaling mechanisms involved in cell survival and death.

Miliacin shares structural and functional similarities with other triterpenoids. Below is a comparison highlighting its uniqueness:

CompoundSourceUnique Properties
Betulinic AcidBirch barkKnown for anti-cancer properties
Oleanolic AcidOlive oilExhibits hepatoprotective effects
LupeolVarious plantsAnti-inflammatory and anti-cancer activities
GinsenosideGinsengAdaptogenic properties enhancing stress resistance

Miliacin stands out due to its specific protective effects against infections like salmonellosis and its role in keratinocyte metabolism stimulation. Unlike some other triterpenoids that may primarily focus on anti-cancer or anti-inflammatory roles, miliacin's dual action on immune modulation and skin health provides a unique profile among similar compounds .

XLogP3

10.6

Dates

Modify: 2024-04-14

Explore Compound Types